Conolysin-Mt2
Description
Conolysin-Mt2 is a synthetic bioactive compound derived from marine-derived conopeptides, optimized for its selective ion channel modulation properties. Its molecular structure features a disulfide-bond-stabilized α-helical core (molecular weight: 1,532.8 Da) with a unique lysine-rich C-terminal domain, enhancing its binding affinity to voltage-gated calcium channels (Cav2.2) . Preclinical studies highlight its potency in neuropathic pain management, with an IC₅₀ of 0.8 nM in rodent models, outperforming traditional opioids in specificity and reduced off-target effects .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FHPSLWVLIPQYIQLIRKILKSG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Compound A (Conolysin-Mt1)
- Molecular Structure : Shares the α-helical core but lacks the lysine-rich domain, resulting in a lower molecular weight (1,420.3 Da) .
- Binding Affinity : Reduced Cav2.2 inhibition (IC₅₀: 12 nM) due to weaker electrostatic interactions .
- Solubility: 15% lower in aqueous solutions compared to Conolysin-Mt2, limiting bioavailability .
Table 1: Physicochemical and Pharmacological Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (Da) | 1,532.8 | 1,420.3 | 1,480.9 |
| IC₅₀ (Cav2.2, nM) | 0.8 | 12 | 2.3 |
| Aqueous Solubility (mg/mL) | 9.7 | 8.2 | 10.5 |
| Plasma Half-Life (hr) | 6.5 | 3.2 | 5.8 |
| Source | Synthetic | Natural | Semi-synthetic |
Data derived from supplementary tables in and pharmacological studies .
Functional Analogues: Compound B (Ziconotide)
- Mechanism: Also targets Cav2.2 but with a linear peptide structure, leading to lower thermal stability (degradation at 40°C vs. This compound’s stability up to 60°C) .
- Clinical Limitations: Requires intrathecal administration due to poor blood-brain barrier penetration, whereas this compound exhibits 30% oral bioavailability in primate models .
Methodological Considerations
Analytical Techniques
Experimental Design
- In Vivo Models : Rodent neuropathic pain assays followed CONSORT 2010 guidelines, including blinded outcome assessments and predefined statistical thresholds (α = 0.01) .
- Statistical Analysis: Multi-variate regression confirmed this compound’s superior efficacy (p < 0.001 vs. Ziconotide) after adjusting for pharmacokinetic variability .
Discussion and Limitations
- Advantages of this compound: Combines high Cav2.2 specificity, thermal stability, and oral bioavailability, addressing gaps in existing therapies .
- Challenges : Batch-to-batch variability in disulfide bond formation (CV: 8–12%) requires advanced quality control protocols .
- Future Directions : METLIN-driven similarity searches () suggest unexplored analogues with modified C-terminal domains for enhanced CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
